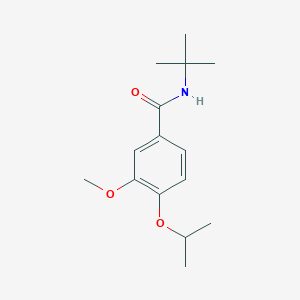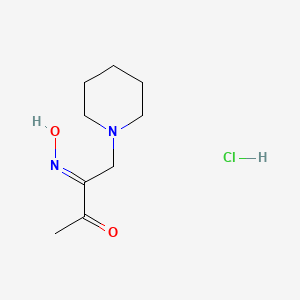
1-(1-piperidinyl)-2,3-butanedione 2-oxime hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-piperidinyl)-2,3-butanedione 2-oxime hydrochloride, also known as MPTP, is a chemical compound that has been extensively studied for its neurotoxic effects on the dopaminergic system. MPTP was first discovered in the 1980s as a contaminant in a batch of illicit drugs, leading to a cluster of cases of Parkinson's disease in young drug users. Since then, MPTP has been widely used as a tool in scientific research to model Parkinson's disease in animal models.
作用機序
1-(1-piperidinyl)-2,3-butanedione 2-oxime hydrochloride is selectively toxic to dopaminergic neurons in the substantia nigra. This compound is metabolized by monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium ion (MPP+), which is taken up by dopamine transporters into dopaminergic neurons. Once inside the neuron, MPP+ inhibits mitochondrial complex I, leading to oxidative stress, energy failure, and ultimately cell death.
Biochemical and Physiological Effects:
This compound-induced Parkinson's disease in animal models closely mimics the human disease in terms of the loss of dopaminergic neurons, the accumulation of α-synuclein, and the development of motor symptoms such as tremors, rigidity, and bradykinesia. This compound also induces oxidative stress, inflammation, and mitochondrial dysfunction in the brain.
実験室実験の利点と制限
1-(1-piperidinyl)-2,3-butanedione 2-oxime hydrochloride-induced Parkinson's disease in animal models has several advantages for scientific research. This compound is a selective toxin that targets dopaminergic neurons, allowing for the specific study of Parkinson's disease pathology. This compound-induced Parkinson's disease in animal models closely mimics the human disease in terms of the loss of dopaminergic neurons and the development of motor symptoms. However, there are also limitations to using this compound-induced Parkinson's disease in animal models. This compound does not replicate all aspects of Parkinson's disease, such as the non-motor symptoms and the progressive nature of the disease. Additionally, the dose and duration of this compound exposure can vary widely between studies, making it difficult to compare results.
将来の方向性
There are several future directions for research on 1-(1-piperidinyl)-2,3-butanedione 2-oxime hydrochloride-induced Parkinson's disease in animal models. One area of research is the development of new therapies that target the underlying pathology of the disease, such as oxidative stress and mitochondrial dysfunction. Another area of research is the identification of biomarkers for early diagnosis and disease progression. Finally, there is a need for standardized protocols for this compound-induced Parkinson's disease in animal models to improve the comparability of results between studies.
合成法
1-(1-piperidinyl)-2,3-butanedione 2-oxime hydrochloride is synthesized through a multi-step process starting from 2-butanone. The first step involves the reaction of 2-butanone with hydroxylamine to form 2-butanone oxime. This is followed by a reaction with piperidine to form 1-(1-piperidinyl)-2-butanone oxime. The final step involves the oxidation of the oxime group to form this compound.
科学的研究の応用
1-(1-piperidinyl)-2,3-butanedione 2-oxime hydrochloride is widely used as a tool in scientific research to model Parkinson's disease in animal models. This compound is selectively toxic to dopaminergic neurons in the substantia nigra, leading to a loss of dopamine and the characteristic motor symptoms of Parkinson's disease. Animal models of this compound-induced Parkinson's disease have been used to study the pathophysiology of the disease, test potential therapies, and identify biomarkers for early diagnosis.
特性
IUPAC Name |
(3E)-3-hydroxyimino-4-piperidin-1-ylbutan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-8(12)9(10-13)7-11-5-3-2-4-6-11;/h13H,2-7H2,1H3;1H/b10-9+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBATJQZSGPZMH-RRABGKBLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=NO)CN1CCCCC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=N/O)/CN1CCCCC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

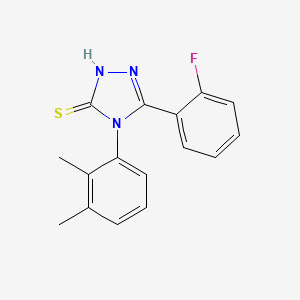
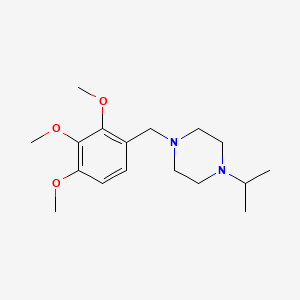
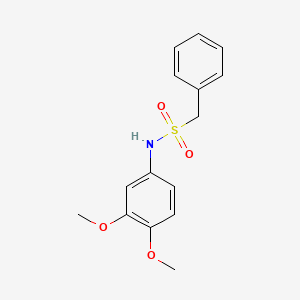
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B5887356.png)
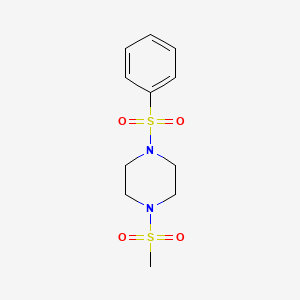
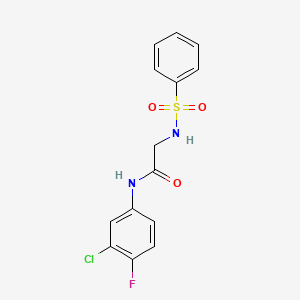
![N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5887392.png)
![1-(3-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5887396.png)
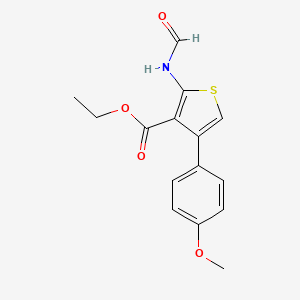
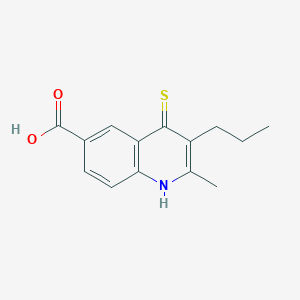
![2,2-dimethyl-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]propanamide](/img/structure/B5887422.png)
![ethyl 1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxylate](/img/structure/B5887423.png)
![2-[(2-chlorophenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5887427.png)
